molecular formula C18H12BrF2NO3 B213564 N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

Cat. No. B213564
M. Wt: 408.2 g/mol
InChI Key: NTEYDBONKYZTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide, also known as BF-5m, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BF-5m belongs to the class of furan carboxamide derivatives and has been synthesized using various methods.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has shown potential as a therapeutic agent in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. It also modulates the activity of certain signaling pathways, such as the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has also been found to inhibit the growth and proliferation of cancer cells and tumors. Additionally, N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and low bioavailability may limit its use in certain experiments.

Future Directions

There are several future directions for N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide research, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of its potential use in combination with other drugs. Additionally, more studies are needed to investigate the long-term safety and efficacy of N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide in human clinical trials.

Synthesis Methods

N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been synthesized using different methods, including the reaction of 4-bromo-2-fluoroaniline with 4-fluorobenzyl alcohol in the presence of potassium carbonate and N,N-dimethylformamide. The obtained intermediate was then reacted with furan-2-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and N-hydroxysuccinimide to yield N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide. Other methods include the use of palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions.

properties

Product Name

N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

Molecular Formula

C18H12BrF2NO3

Molecular Weight

408.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C18H12BrF2NO3/c19-11-1-7-16(15(21)9-11)22-18(23)17-8-6-14(25-17)10-24-13-4-2-12(20)3-5-13/h1-9H,10H2,(H,22,23)

InChI Key

NTEYDBONKYZTLU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F)F

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F)F

Origin of Product

United States

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